2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol is a chemical compound with the molecular formula C10H12N2OS. It is characterized by the presence of a benzimidazole ring attached to a sulfanyl group and an ethanol moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol typically involves the reaction of benzimidazole derivatives with appropriate sulfanyl and ethanol groups. One common method involves the alkylation of 2-mercaptobenzimidazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the sulfanyl group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The benzimidazole ring is known to interact with DNA, potentially leading to the disruption of cellular processes in cancer cells. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol can be compared with other benzimidazole derivatives such as:
2-mercaptobenzimidazole: Lacks the ethanol moiety but shares the sulfanyl group.
2-(1H-benzimidazol-2-ylmethylthio)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
2-(1H-benzimidazol-2-ylmethylsulfanyl)propane: Has a propane group instead of ethanol.
The uniqueness of this compound lies in its combination of the benzimidazole ring, sulfanyl group, and ethanol moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVQKUQUOVDHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407576 | |
Record name | 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5998-43-6 | |
Record name | 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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